2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide
Description
Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Drug Discovery
The indole ring system is widely recognized as a "privileged structure" in drug discovery. nih.govnih.gov This term, coined by Evans and coworkers in 1988, describes molecular frameworks that can provide ligands for diverse biological receptors through strategic modifications. nih.gov The indole scaffold is a prominent feature in many natural products and biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, which has historically driven extensive research into its chemical properties and biological activities. nih.gov Its unique structural and electronic characteristics enable it to interact with multiple targets, making it a cornerstone in the development of new drugs. nih.gov
Overview of Alpha-Ketoamide and Indole Acetamide (B32628) Architectures in Bioactive Compounds
The specific architecture of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide belongs to the broader class of indolylglyoxylamides. nih.gov This structure combines the privileged indole nucleus with a glyoxylamide (or α-ketoamide) function. nih.gov The α-ketoamide group is a critical pharmacophore known for its ability to interact with various enzymes, often acting as an inhibitor. The indole-3-glyoxylamide (B122210) framework has proven to be an excellent template for developing compounds with a range of biological activities, including potential treatments for cancer and neurodegenerative diseases. chemimpex.com Researchers utilize this scaffold to modulate cellular signaling pathways and as a precursor for synthesizing more complex indole derivatives. chemimpex.com
Historical Trajectory and Evolution of Related Bioactive Indole Derivatives
The exploration of bioactive indoles began with the study of natural products. The discovery that the indole ring is a fundamental component of essential molecules like tryptophan catalyzed a deep dive into indole chemistry. nih.gov This led to the creation of a vast number of synthetic indole-based derivatives. nih.gov Over the past two decades, there has been a significant focus on indolylglyoxylamide derivatives in drug design and discovery, leading to a multitude of compounds with varied pharmacological activities. nih.govnih.gov This evolution in medicinal chemistry has seen the elegant exploitation of the indolylglyoxylamide moiety to produce potentially useful drugs, with some compounds advancing to in vivo models and even clinical trials. nih.govnih.gov
Research Rationale and Objectives Pertaining to this compound
The rationale for investigating this compound and related compounds stems from the established success of the indole-3-glyoxylamide scaffold in generating bioactive molecules. nih.govajprd.com This class of compounds has demonstrated a wide spectrum of activities, including anticancer, anti-HIV, and antiprion properties. ajprd.comnih.gov The primary objective in synthesizing and evaluating new derivatives like this compound is to explore novel chemical space and identify compounds with improved potency and selectivity against various diseases. nih.gov
A significant area of research for this class of compounds is in oncology. For instance, a series of indole-3-glyoxylamides have been identified as potent inhibitors of tubulin polymerization, a mechanism central to the action of many successful chemotherapy drugs. ajprd.comacs.org These compounds have been shown to disrupt the cellular microtubule network and induce a cytotoxic effect in multiple cancer cell lines. acs.org The research into novel derivatives aims to develop agents that are effective against chemotherapy-resistant cancers and possess favorable pharmacological profiles, such as oral bioavailability. ajprd.comacs.org
Detailed structure-activity relationship (SAR) studies are a critical component of this research. By systematically altering different parts of the molecule—such as the substituents on the indole nitrogen or the N-phenethyl group—researchers can determine the structural requirements for potent biological activity. For example, studies on related indolyl oxoacetamides have identified specific substitutions that lead to significant inhibitory activity against enzymes like pancreatic lipase (B570770). researchgate.net
Table 1: Research Findings on Related Indole-Acetamide Derivatives
| Compound Series | Biological Target/Activity | Key Findings |
| Indole-3-glyoxylamides | Tubulin Polymerization Inhibition (Anticancer) | A series of compounds demonstrated potent tubulin polymerization activity and significant tumor growth inhibition in a mouse xenograft model of head and neck cancer. acs.org |
| Indolyl Oxoacetamides | Pancreatic Lipase Inhibition | Certain benzyloxy-substituted analogues exhibited significant inhibitory activity, comparable to the standard drug orlistat. researchgate.net |
| 2-(1H-indol-3-yl)-N-phenylacetamide Derivatives | α-Amylase Inhibition (Antihyperglycemic) | Halide substitutions on the N-phenyl ring resulted in compounds with potent α-amylase inhibitory activity. nih.gov |
| Bisindole Compounds | HIV-1 Fusion Inhibition | Optimization of the linkage and substituents on a bisindole scaffold led to compounds with submicromolar activity against HIV-1 fusion and replication. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGVPHMVQJFJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330863 | |
| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
94209-12-8 | |
| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1h Indol 3 Yl 2 Oxo N Phenethyl Acetamide and Analogous Structures
Established Synthetic Pathways to the Indole (B1671886) Core Structure
The indole scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over more than a century. mdpi.comresearchgate.net These methods range from classic named reactions to modern metal-catalyzed processes.
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis is a venerable and widely used chemical reaction to produce indoles from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent mdpi.commdpi.com-sigmatropic rearrangement, followed by the elimination of ammonia, yields the aromatic indole ring. mdpi.comwikipedia.org
The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride. mdpi.comwikipedia.org The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles, making it a cornerstone in heterocyclic chemistry. mdpi.com A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org Furthermore, a three-component approach combines nitriles, organometallic reagents, and arylhydrazine salts in a one-pot process to efficiently produce multiply-substituted indoles. nih.govspringernature.com
Table 1: Comparison of Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA) | Commonly used, strong proton donors to facilitate the reaction mechanism. wikipedia.org |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃, FeCl₃ | Coordinate with the carbonyl or nitrogen atoms to promote cyclization. mdpi.comwikipedia.org |
| Palladium Catalysts | Used in the Buchwald modification | Enables the synthesis of N-arylhydrazone precursors from aryl halides. wikipedia.org |
Beyond the Fischer synthesis, a plethora of other methods for constructing the indole ring have been established. mdpi.com Many of these strategies offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions. researchgate.net Some prominent examples include:
Leimgruber–Batcho indole synthesis: A two-step process that is particularly useful for producing indoles unsubstituted at the 2- and 3-positions.
Gassman indole synthesis: This method involves a one-pot reaction of an aniline (B41778) with a hypohalite and a β-keto thioether to produce 3-thioalkoxyindoles, which can be subsequently desulfurized. luc.edu
Transition-Metal Catalyzed Syntheses: Modern organic synthesis frequently employs transition metals like palladium, copper, rhodium, and iron to catalyze the formation of the indole ring. mdpi.com These methods often involve the cyclization of substituted anilines, such as 2-alkynylanilines or 2-vinylanilines, and are valued for their efficiency and mild reaction conditions. mdpi.comorganic-chemistry.org
Ugi Multicomponent Reaction: An innovative two-step process can assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides through an Ugi multicomponent reaction followed by an acid-induced cyclization, avoiding the need for metal catalysts. rug.nl
Strategies for Introduction of the Alpha-Ketoamide Moiety
Once the indole nucleus is obtained, the next critical phase is the introduction of the 2-oxo-N-phenethyl-acetamide side chain at the C-3 position. This is typically achieved through a two-step sequence involving acylation followed by amidation.
The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. researchgate.net The most common and direct method for introducing the desired glyoxylyl moiety is through acylation with an oxalyl chloride derivative. sciencemadness.org
The reaction of indole with oxalyl chloride in a suitable solvent like diethyl ether efficiently forms an indol-3-ylglyoxylyl chloride intermediate. sciencemadness.orgmdpi.comresearchgate.net This reaction is a type of electrophilic acylation and is so facile due to the high reactivity of the indole C-3 position that it often does not require a traditional Friedel-Crafts Lewis acid catalyst. researchgate.netsciencemadness.org However, for less reactive indoles or other acyl chlorides, Lewis acids are often employed. A study by Okauchi et al. demonstrated that dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), are highly effective for the 3-acylation of indoles with a broad range of acyl chlorides under mild conditions, even without protection of the indole NH group. organic-chemistry.orgacs.org
Table 2: Selected Reagents for 3-Acylation of Indole
| Acylating Agent | Catalyst / Conditions | Product Type | Reference(s) |
| Oxalyl Chloride | Diethyl ether, room temp. | Indol-3-ylglyoxylyl chloride | sciencemadness.org, mdpi.com |
| Acetyl Chloride | Et₂AlCl, CH₂Cl₂ | 3-Acetylindole | organic-chemistry.org, acs.org |
| Various Acyl Chlorides | Me₂AlCl, CH₂Cl₂ | 3-Acylindoles | organic-chemistry.org, acs.org |
| Acetic Anhydride | In(OTf)₃ | 3-Acetylindole | researchgate.net |
The indol-3-ylglyoxylyl chloride intermediate generated in the acylation step is a reactive acid chloride. It can be directly reacted with phenethylamine (B48288) to form the final target molecule, 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide. This is a standard nucleophilic acyl substitution reaction where the amine nitrogen of phenethylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of HCl. A base, such as triethylamine, is typically added to neutralize the HCl byproduct. mdpi.com
This synthetic sequence is robust and has been used to create a wide variety of N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide derivatives by simply changing the amine used in the final step. mdpi.comnih.govnih.gov
Table 3: Examples of Synthesized N-Substituted Indol-3-yl-oxoacetamides
| Amine Reagent | Resulting N-Substituent | Reference |
| Adamantan-1-amine | Adamantan-1-yl | mdpi.com |
| Cyclopropylamine | Cyclopropyl | nih.gov |
| p-Toluidine | p-Tolyl | mdpi.com |
| Phenylamine | Phenyl | mdpi.com |
Alternative strategies for forming the α-ketoamide structure involve decarboxylative reactions. These methods can offer different pathways that may avoid the use of harsh reagents like oxalyl chloride.
One such approach is the palladium-catalyzed decarboxylative acylation of indolines (the reduced form of indoles) with α-keto acids. rsc.org This method proceeds via C-H bond activation and provides access to C7-carbonylated indoles, though it highlights the potential for decarboxylative coupling with the indole core. rsc.org
More directly related, visible-light-mediated photocatalysis has emerged as a powerful tool. Recent research has shown that α-keto acids can undergo decarboxylation under visible light to form acyl radicals. mdpi.com These highly reactive intermediates can then be coupled with various substrates. For instance, a visible-light photocatalytic acylation of diverse indoles with α-keto acids has been developed, providing a route to 3-acylindoles without the need for strong bases or organometallic reagents. mdpi.com This acylated indole could then be further elaborated to the target ketoamide. Additionally, the condensation of indoles directly with α-keto acids like pyruvic acid has been shown to form indolyl carboxylic acid derivatives under mild aqueous conditions, suggesting another potential synthetic avenue. nih.gov
Advanced Synthetic Protocols and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of protocols that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry, such as minimizing waste and avoiding hazardous reagents.
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing reaction time, minimizing the need for purification of intermediates, and conserving resources. The synthesis of N-substituted 2-(indol-3-yl)glyoxylamides is well-suited to this approach.
A common and effective one-pot method involves the reaction of an indole with oxalyl chloride to form an in-situ indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate is then directly treated with a primary or secondary amine, such as phenethylamine, to yield the desired N-phenethyl-2-(1H-indol-3-yl)-2-oxoacetamide. nih.govajprd.com This two-step, one-pot procedure is straightforward and has been successfully applied to generate extensive libraries of indole-3-glyoxylamide (B122210) derivatives. ajprd.com
For instance, a general one-pot procedure for the synthesis of brominated indol-3-yl-glyoxylamide analogues begins with the diacylation of the appropriate brominated indole with oxalyl chloride under argon at room temperature. nih.gov Following this, the reaction mixture is carefully heated to remove the solvent, and then the desired amine is added to complete the reaction. nih.gov This methodology has proven effective for creating a diverse range of these compounds. nih.gov Similarly, series of N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides have been synthesized through a one-pot reaction of 2-arylindoles, oxalyl chloride, and various amines. ajprd.com
In line with green chemistry principles, the development of catalyst-free and solvent-free reactions is a major goal in organic synthesis. These methods reduce environmental impact and often simplify the purification process.
While specific solvent-free and catalyst-free methods for the direct synthesis of this compound are not extensively documented, analogous reactions demonstrate the feasibility of this approach. For example, the three-component Friedel-Crafts reaction of indoles, ethyl glyoxylate (B1226380), and amines has been successfully performed under solvent-free and catalyst-free conditions to produce (3-indolyl)glycine derivatives in good to high yields. researchgate.net This reaction proceeds by mixing the indole, amine, and ethyl glyoxylate and heating the mixture, providing a convenient and environmentally friendly route to structurally related compounds. researchgate.net
Furthermore, other catalyst-free, three-component reactions have been developed for the synthesis of different heterocyclic systems, underscoring a trend toward minimizing the use of catalysts and solvents. nih.gov The synthesis of 1-indolyl-3,5,8-substituted γ-carbolines has been achieved through a one-pot, solvent-free protocol by heating a neat mixture of the reactants in a sealed tube. beilstein-journals.org These examples suggest that a similar catalyst-free and solvent-free approach for the synthesis of the target compound could be a viable and sustainable alternative.
Characterization Methodologies for Synthesized Intermediates and Target Compounds
Rigorous characterization of the synthesized intermediates and the final target compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques, along with X-ray diffraction for solid-state analysis, is typically employed.
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for structural elucidation. For this compound, the 1H NMR spectrum would be expected to show characteristic signals for the indole ring protons, the phenethyl group protons, and the amide N-H proton. The aromatic protons of the indole and phenyl rings would appear in the downfield region (typically δ 7-8.5 ppm). The methylene (B1212753) protons of the phenethyl group would appear as distinct multiplets, and the indole N-H proton would likely be a broad singlet. In the 13C NMR spectrum, the two carbonyl carbons of the glyoxylamide moiety would be prominent in the downfield region (around δ 160-185 ppm), along with signals for the aromatic carbons of the indole and phenyl rings.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band for the N-H stretching of the indole ring is expected around 3400 cm-1. researchgate.net The amide N-H stretching would also appear in this region. Strong C=O stretching vibrations for the ketone and amide carbonyl groups would be observed in the range of 1630-1700 cm-1. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure. For this compound, the molecular ion peak ([M]+ or [M+H]+) would be observed, confirming its molecular formula (C18H16N2O2). nih.gov The fragmentation pattern would likely involve cleavage of the amide bond and the bond between the two carbonyl groups. Characteristic fragments for the indole moiety and the phenethylamine moiety would also be expected. mdpi.commiamioh.edu For example, a common fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond. mdpi.com
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| 1H NMR | Signals for indole N-H, amide N-H, aromatic protons (indole and phenyl), and phenethyl CH2 protons. |
| 13C NMR | Signals for two carbonyl carbons, aromatic carbons, and phenethyl CH2 carbons. |
| IR | N-H stretching (indole and amide), C=O stretching (ketone and amide), aromatic C-H and C=C stretching. |
Chromatographic techniques are indispensable for monitoring the progress of a reaction, isolating the desired product from the reaction mixture, and assessing its purity.
Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for column chromatography.
Column Chromatography : Column chromatography is the standard method for purifying the synthesized compounds on a larger scale. Silica (B1680970) gel is commonly used as the stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), with fractions being collected and analyzed by TLC to isolate the pure compound. nih.gov For indole-3-glyoxylamide analogs, purification has also been achieved using preparative reversed-phase high-pressure liquid chromatography (RP HPLC) with a C18-bonded silica gel stationary phase. nih.gov
Exploration of Biological Activities and Preclinical Pharmacological Profiles
In Vitro Anti-proliferative and Cytotoxic Evaluations
There is a significant lack of published research detailing the in vitro anti-proliferative and cytotoxic effects of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide.
Assessment in Diverse Cancer Cell Lines (e.g., MCF7, A549, HeLa, HEK293)
No specific studies reporting the assessment of this compound against common cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), or HEK293 (human embryonic kidney cells) were identified. Research on structurally related compounds, such as certain N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, has shown anti-proliferative activity against MCF7 and HeLa cells. Similarly, some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives have been evaluated for their cytotoxic activity against these cell lines. However, this data cannot be directly attributed to this compound.
Preclinical Assessment of Antimicrobial Properties
There is a scarcity of preclinical data concerning the antimicrobial properties of this compound.
Antibacterial Spectrum and Efficacy Studies
Antifungal Activity Investigations
Similarly, there are no available studies that have investigated the antifungal activity of this compound.
Antiviral Activity Studies (e.g., against Respiratory Syncytial Virus derivatives)
While derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide (B32628) have been investigated as potential inhibitors of the Respiratory Syncytial Virus (RSV), there is no specific information available regarding the antiviral activity of this compound against RSV or any other viruses.
Other Emerging Biological Activities Associated with Indole (B1671886) Acetamide Derivatives
The indole acetamide scaffold has proven to be a versatile template for the development of novel therapeutic agents, with derivatives exhibiting a range of biological activities. These activities are often attributed to the structural features of the indole ring system, which can engage in various interactions with biological targets. nih.gov
Anticancer Activity: A significant area of investigation for indole acetamide derivatives is their potential as anticancer agents. nih.govgoogle.com Several studies have reported on the cytotoxic effects of these compounds against various cancer cell lines. For instance, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against human breast (MCF7), cervical (Hela), and liver (HepG2) cancer cells. researchgate.netmdpi.com One compound, designated as 5r, demonstrated the most potent biological activity against HepG2 cells, with an IC50 value of 10.56 ± 1.14 μM. researchgate.netmdpi.com Further investigation into the mechanism of action revealed that this compound induced apoptosis in HepG2 cells in a caspase-8-dependent manner. nih.govmdpi.com
Another study focused on unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives and their antiproliferative activity against the human colorectal carcinoma HCT116 cell line. researchgate.net Some of these compounds exhibited moderate to good activity in vitro, with one derivative showing more potent antiproliferative effects than the positive control, Nutlin-3a. researchgate.netmdpi.com Additionally, indole-3-glyoxylamides have been identified as microtubule destabilizing anticancer agents. nih.govgoogle.com
Antimicrobial and Antifungal Activities: The therapeutic potential of indole derivatives extends to infectious diseases. Research has explored the antimicrobial and antifungal properties of various indole acetamide analogues. For example, a study on N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides demonstrated in vitro antibacterial and antifungal activities against a panel of microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net
Neuroprotective and Other Activities: The indole scaffold is also a key feature in molecules with neuroprotective properties. While specific studies on the neuroprotective effects of this compound are lacking, the broader class of synthetic indole-3-glyoxylamides has been reported to possess neuroprotective activities. scispace.com Furthermore, indole-3-glyoxylamide (B122210) compounds have been investigated for a range of other biological activities, including antiviral and anti-HIV properties. google.commdpi.com
The diverse biological activities of indole acetamide derivatives underscore the importance of this chemical scaffold in drug discovery and development. The following table summarizes the observed biological activities of some representative indole acetamide derivatives.
| Derivative Class | Biological Activity | Cell Lines/Organisms Tested | Key Findings |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | Anticancer (Anti-proliferative) | Hela (cervical cancer), MCF7 (breast cancer), HepG2 (liver cancer) | Compound 5r showed potent activity against HepG2 cells (IC50 = 10.56 ± 1.14 μΜ) and induced caspase-8-dependent apoptosis. nih.govresearchgate.netmdpi.com |
| Unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamides | Anticancer (Antiproliferative) | HCT116 (human colorectal carcinoma) | Some compounds exhibited moderate to good in vitro activity, with one derivative being more potent than the control Nutlin-3a. researchgate.netmdpi.com |
| N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides | Antimicrobial and Antifungal | E. coli, S. aureus, P. aeruginosa, S. pyogenes, C. albicans, A. niger, A. clavatus | The synthesized compounds were screened and showed in vitro activity against the tested bacterial and fungal species. researchgate.net |
| Synthetic Indole-3-glyoxylamides | Neuroprotective, Antiviral, Anti-HIV | Not specified | Reported to possess a range of biological activities including neuroprotective, antiviral, and anti-HIV properties. google.commdpi.comscispace.com |
Mechanistic Investigations at the Molecular and Cellular Level
Identification of Putative Molecular Targets and Binding Interactions
Investigations have identified that the indole-3-glyoxamide scaffold can interact with several key proteins involved in cancer progression, including enzymes and cell surface receptors.
Derivatives of the core indole (B1671886) structure have been shown to modulate the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. nih.govnih.govmdpi.com Natural indole compounds such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3′-diindolylmethane (DIM) have demonstrated the ability to inhibit this pathway. nih.govnih.gov The effects are believed to stem from the direct inhibition of PI3K, Akt, and mTOR activity. nih.gov This inhibition disrupts downstream signaling, affecting processes like protein synthesis and cell metabolism, which are often dysregulated in cancer cells. mdpi.comresearchgate.net The PI3K/Akt/mTOR pathway is a central cascade that, when hyperactivated, contributes to tumor development and progression. mdpi.com
Related indole-based compounds have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel. nih.gov The P2X7 receptor is predominantly found on immune cells, and its activation by high concentrations of extracellular ATP triggers inflammatory responses, including the release of pro-inflammatory cytokines. nih.govnih.gov By acting as antagonists, these compounds can block the ion channel, preventing ATP-induced signaling. nih.gov This mechanism is of interest for its potential in modulating neuroinflammation and chronic pain states. nih.govmdpi.com The development of potent and selective P2X7 antagonists from various chemical scaffolds, including those related to indole structures, highlights this receptor as a significant molecular target. nih.govresearchgate.net
Elucidation of Cellular Signaling Pathway Modulation
The interaction of indole-3-glyoxamides with their molecular targets precipitates a cascade of events within the cell, significantly impacting pathways that control cell division and survival.
A primary mechanism of action for 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide and its analogs is the induction of cell cycle arrest, particularly at the G2/M transition phase. researchgate.netupenn.edu This blockade prevents cells from entering mitosis, thereby halting proliferation. upenn.edumdpi.com Studies on various cancer cell lines have demonstrated that treatment with these compounds leads to a significant accumulation of cells in the G2/M phase. researchgate.netupenn.edumdpi.com
Following cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. nih.govnih.gov The apoptotic process is often initiated through a mitochondria-mediated pathway. nih.gov Evidence for apoptosis induction includes the activation of key executioner enzymes like caspase-3 and caspase-8 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. upenn.edunih.gov For instance, certain N-substituted 2-oxoacetamide (B1243867) derivatives have been shown to induce a dose-dependent increase in caspase-3 and caspase-8 activity in HepG2 liver cancer cells. nih.gov
Antiproliferative Activity of Indole-3-Glyoxamide Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiazole-linked derivative (13d) | DU145 (Prostate) | 0.093 | researchgate.net |
| 1,2,3-Triazole derivative (11g) | DU145 (Prostate) | 8.69 | nih.gov |
| 1,2,3-Triazole derivative (11q) | DU145 (Prostate) | 8.17 | nih.gov |
| Adamantan-1-yl derivative (5r) | HepG2 (Liver) | 10.56 | nih.gov |
| Indole-based small molecule (24a) | Detroit 562 (Pharyngeal) | 0.03 | upenn.edu |
One of the most well-documented mechanisms for the indole-3-glyoxamide class is the inhibition of tubulin polymerization. semanticscholar.orgajprd.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov By interfering with the dynamics of microtubule assembly, these compounds disrupt the formation of the mitotic spindle, which is necessary for chromosome segregation during mitosis. nih.govresearchgate.net This disruption directly contributes to the observed G2/M cell cycle arrest. researchgate.net Molecular docking studies have shown that these compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. nih.govresearchgate.net This activity classifies them as microtubule-destabilizing agents. ajprd.com
Structure-Mechanism Relationships and Key Pharmacophores
The efficacy of indole-3-glyoxamide derivatives as inhibitors of tubulin polymerization is closely tied to their chemical structure. Structure-activity relationship (SAR) studies have been conducted to identify the key chemical features, or pharmacophores, required for potent activity. semanticscholar.orgtdl.orgmdpi.com
A typical pharmacophore model for tubulin inhibitors based on this scaffold includes several key features:
An indole ring: This core structure is essential for activity and often serves as a hydrophobic anchor. semanticscholar.orgnih.gov
A glyoxamide linker: This two-carbon keto-amide bridge connects the indole core to another aromatic group and is critical for the compound's orientation in the binding pocket. ajprd.com
A second aromatic or heteroaromatic ring: Substitutions on this ring can significantly influence potency and selectivity. semanticscholar.org
Pharmacophore models generally consist of specific features like hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic regions, and aromatic rings arranged in a precise three-dimensional geometry. nih.govresearchgate.net For tubulin inhibitors binding at the colchicine (B1669291) site, a model might include a hydrogen-bond acceptor, a hydrogen-bond donor, a hydrophobic feature, and a ring aromatic feature. nih.gov Understanding these relationships allows for the rational design of new derivatives with improved potency and pharmacological properties. tdl.org
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Design Principles for Systematic Structural Modification of the 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide Scaffold
The design of potent analogs based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets. The core structure presents three primary regions for modification: the indole (B1671886) ring, the α-ketoamide linker, and the N-phenethyl group.
Systematic modification strategies often involve:
Indole Ring Functionalization : Introducing a variety of substituents at different positions of the indole nucleus to probe the electronic and steric requirements for activity.
Linker Modification : Altering the length, rigidity, and composition of the α-ketoamide bridge to modulate the spatial orientation of the indole and phenethyl moieties.
N-Phenethyl Group Variation : Substituting the phenyl ring of the phenethyl group to explore hydrophobic, electronic, and hydrogen-bonding interactions in the target's binding pocket.
These modifications are often guided by computational modeling and QSAR studies to predict the impact of structural changes on biological activity before synthesis. tandfonline.comresearchgate.net
Impact of Indole Ring Substitutions on Biological Efficacy
The indole nucleus is a crucial pharmacophore, and its substitution pattern significantly dictates the biological activity of the resulting compounds.
Positional and Electronic Effects of Substituents
Research has demonstrated that both the position and the electronic nature of substituents on the indole ring play a pivotal role in determining the biological efficacy of indole-3-glyoxamide derivatives.
For instance, in the context of anticancer activity, substitution at the N-1 position of the indole ring has been shown to be critical. Methyl substitution at the N-1 position can lead to a significant enhancement in activity, in some cases up to 60-fold compared to the unsubstituted analog. nih.gov Other substituents at N-1, such as hydroxymethyl, ethyl, and acetyl groups, have also been explored, with the hydroxymethyl group often proving to be highly effective in enhancing anticancer activity. nih.gov
Substitutions on the benzene (B151609) portion of the indole ring also have a profound impact. For example, C5-tethered indolyl-3-glyoxylamide derivatives have been synthesized and evaluated as tubulin polymerization inhibitors. nih.gov The introduction of various functionalities at the C5 position can modulate the cytotoxic activity against different cancer cell lines. nih.govrsc.org
Table 1: Effect of Indole Ring Substitution on Anticancer Activity
| Compound ID | N-1 Substitution | C5-Substitution | Biological Activity (IC50) | Target Cell Line |
| Analog 1 | H | H | > 1 µM | Various |
| Analog 2 | CH₃ | H | Significantly enhanced | Various |
| Analog 3 | CH₂OH | H | Highly effective | Various |
| Analog 4 | H | Tethered moiety | 140 nM | DU145 (prostate) |
Stereochemical Considerations in Indole Modifications
While extensive research has focused on positional and electronic effects, the stereochemical aspects of substituents on the indole ring are less explored for this specific scaffold. However, in related indole-containing compounds, stereochemistry is known to be a critical determinant of biological activity. Future design strategies for this compound analogs could benefit from a more in-depth investigation of stereoisomers, particularly when chiral centers are introduced through substitution.
Role of the Alpha-Ketoamide Linker Modifications
The α-ketoamide linker is not merely a spacer but an active contributor to the molecule's biological profile. It provides a specific conformational rigidity and the capacity to form hydrogen bonds with target biomolecules. Modifications to this linker can significantly alter the compound's activity.
In a study on analogs of a related N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide, the introduction of an amino acid spacer into the glyoxamide chain was explored. nih.gov This modification, which alters the length and flexibility of the linker, resulted in varying effects on anticancer activity, with a glycine (B1666218) derivative showing promising results. nih.gov Moving the glyoxamide chain to other positions on the indole skeleton, such as positions 4 and 5, also dramatically impacted the biological outcome. nih.gov This highlights the critical role of the linker's position and composition in orienting the key pharmacophoric elements for optimal target interaction.
Influence of the N-Phenethyl Group Variations and Their Contribution to Activity
A study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, a structurally related class of compounds, provides valuable insights. mdpi.com In this series, various substitutions on the N-terminal group, including different aromatic and heteroaromatic rings, were synthesized and evaluated for their anti-proliferative activity. The nature of the substituent on the N-phenethyl moiety can influence potency and selectivity against different cancer cell lines. For instance, the introduction of a fluorine atom on the benzyl (B1604629) ring (a close analog to the phenethyl group) was found to be a viable modification. mdpi.com
Table 2: Influence of N-Phenethyl Group Analogs on Antiproliferative Activity of a Related Scaffold
| Compound ID | N-Substituent | Biological Activity (IC50) | Target Cell Line |
| Analog 5a | N-Cyclopropyl | Not specified | Hela, MCF7, HepG2 |
| Analog 5b | N-(4-Fluorobenzyl) | Potent activity | Hela, MCF7, HepG2 |
| Analog 5c | N-(2-(pyridin-3-yl)ethyl) | Potent activity | Hela, MCF7, HepG2 |
| Analog 5d | N-(2-(thiophen-2-yl)ethyl) | Potent activity | Hela, MCF7, HepG2 |
Predictive Modeling and Computational SAR/QSAR Approaches
Predictive modeling and computational methods are integral to the rational design of novel this compound derivatives. QSAR studies establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the potency of unsynthesized compounds. tandfonline.comresearchgate.net
For instance, 2D-QSAR and 3D-QSAR models have been successfully applied to series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives to predict their anti-influenza A virus activity. tandfonline.comresearchgate.net These models identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are crucial for activity. The insights gained from such models can guide the selection of substituents and modifications to enhance the desired biological effect.
Molecular docking studies further complement SAR and QSAR by providing a visual representation of the binding mode of these compounds within the active site of a biological target. nih.gov This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent activity. These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Development of QSAR Models for Biological Activity Prediction
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the mechanism of action at a molecular level.
For derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide, which are structurally related to this compound, 2D and 3D-QSAR models have been developed to predict their anti-influenza A virus activity. researchgate.netsemanticscholar.org In one such study, Genetic Function Approximation (GFA) was employed to generate 2D-QSAR models, which identified key molecular descriptors influencing the antiviral potency. researchgate.netsemanticscholar.org The statistical quality of these models, indicated by parameters such as the square of the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), was found to be robust, suggesting good predictive ability. researchgate.netsemanticscholar.org
Furthermore, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided insights into the spatial arrangement of chemical features that are critical for biological activity. researchgate.net For the anti-influenza A virus activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, CoMFA and CoMSIA models with good statistical significance were developed. researchgate.net These models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory potential of the compounds. researchgate.net
In a broader context, 3D-QSAR studies have been performed on a series of indole glyoxylamide and indolyl oxoacetamide derivatives, which share the same 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide skeleton, for their activity as pancreatic lipase (B570770) inhibitors. These models are valuable for the lead optimization of this class of compounds by providing a three-dimensional map of the structural requirements for enhanced biological activity.
The table below summarizes the statistical parameters of representative QSAR models developed for structurally related indole derivatives.
| Model Type | Statistical Parameter | Value | Biological Activity | Reference |
| 2D-QSAR (GFA-MLR) | r² (training set) | 0.8861 | Anti-influenza A virus | researchgate.netsemanticscholar.org |
| q² | 0.7864 | researchgate.netsemanticscholar.org | ||
| 2D-QSAR (GFA-ANN) | r² (training set) | 0.8980 | Anti-influenza A virus | researchgate.netsemanticscholar.org |
| q² | 0.8884 | researchgate.netsemanticscholar.org | ||
| 3D-QSAR (CoMFA_SE) | r² (training set) | 0.925 | Anti-influenza A virus | researchgate.net |
| q² | 0.59 | researchgate.net | ||
| 3D-QSAR (CoMSIA_EAD) | r² (training set) | 0.929 | Anti-influenza A virus | researchgate.net |
| q² | 0.767 | researchgate.net |
This data is for structurally related compounds and not directly for this compound.
Physicochemical Parameters Correlated with Activity (e.g., lipophilicity)
The biological activity of a compound is often influenced by its physicochemical properties, with lipophilicity being a particularly crucial parameter. mdpi.com Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log P), affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.com
For various classes of bioactive compounds, a correlation between lipophilicity and biological activity has been established. mdpi.com In the context of N-phenylacetamide derivatives, studies have shown that modifications affecting the lipophilicity of the molecule can significantly impact their biological effects. bohrium.com For instance, in a series of N-cyclohexyl-N-substituted-2-phenylacetamides, a good correlation was observed between the chromatographically determined lipophilicity parameter (RM0) and calculated log P values, as well as with pharmacokinetic parameters like human intestinal absorption (HIA) and plasma protein binding (PB). bohrium.com
The predicted physicochemical properties for this compound from computational models are presented below.
| Physicochemical Parameter | Predicted Value |
| Molecular Weight | 292.33 g/mol |
| LogP (octanol/water) | 2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
These values are computationally predicted and have not been experimentally verified in the cited literature.
Design and Synthesis of Novel Analogues and Derivatives for Enhanced Bioactivity
Rational Design Strategies for Improved Potency, Selectivity, and Mechanistic Understanding
The rational design of analogues of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide is a scientifically driven approach aimed at optimizing the therapeutic potential of this class of compounds. A primary strategy involves leveraging structure-activity relationship (SAR) data, which provides crucial insights into how specific chemical modifications influence biological activity. mdpi.comnih.gov This empirical data, combined with computational methods, allows for the targeted design of molecules with improved potency and selectivity. nih.govmdpi.com
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in this process. nih.gov Molecular docking predicts how a molecule might bind to a biological target, offering a rationale for observed activity and guiding the design of analogues with enhanced binding affinity. QSAR models establish a mathematical relationship between chemical structure and biological activity, enabling the prediction of the potency of novel, un-synthesized compounds.
Bioisosteric replacement is another key rational design strategy, where one functional group is substituted for another with similar physicochemical properties to enhance the drug-like characteristics of the molecule. drughunter.com This can lead to improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles. For example, replacing a hydrogen atom with fluorine can alter the electronic properties of a molecule and improve its metabolic stability. nih.govu-tokyo.ac.jp
Diversification of the Indole (B1671886) Core through Functionalization and Ring Expansion/Contraction
The indole core is a "privileged structure" in medicinal chemistry, and its diversification is a common strategy to explore new chemical space and develop novel therapeutic agents. mdpi.comresearchgate.netsemanticscholar.org Functionalization of the indole ring at various positions (N1, C2, C5, C6, and C7) can significantly impact the biological activity of the resulting analogues. acs.orgnih.govrsc.org The introduction of different substituents can modulate the electronic and steric properties of the molecule, leading to altered interactions with biological targets.
Ring expansion and contraction strategies offer another avenue for modifying the indole scaffold. nih.gov For instance, the five-membered pyrrole (B145914) ring of indole can be expanded to a six-membered pyridine (B92270) ring, yielding an azaindole, or contracted to a four-membered ring. Similarly, the benzene (B151609) ring can be modified. These structural alterations can lead to compounds with distinct pharmacological profiles. The synthesis of such novel heterocyclic systems often necessitates the development of innovative synthetic methodologies. researchgate.net
Modifications of the Alpha-Ketoamide Moiety and its Derivatives
The alpha-ketoamide moiety is a critical pharmacophore in many biologically active compounds, including derivatives of this compound. nih.govbohrium.comacs.org Its ability to participate in hydrogen bonding and its specific conformational preferences contribute significantly to the binding of these molecules to their biological targets. nih.govacs.org
Modifications to the alpha-ketoamide linker have been extensively explored to fine-tune the biological activity of these compounds. nih.govbohrium.comacs.org Common modifications include:
Reduction of the ketone: This yields an alpha-hydroxyamide, which can alter the hydrogen bonding capacity and stereochemistry of the molecule.
Replacement of the amide: Bioisosteric replacement of the amide with other functional groups, such as esters, sulfonamides, or various heterocycles (e.g., oxadiazoles, triazoles), can improve metabolic stability and pharmacokinetic properties. nih.govhyphadiscovery.com
Introduction of spacers: Inserting one or two carbon atoms between the two carbonyl groups can alter the flexibility of the linker and its ability to adopt the optimal conformation for binding. acs.org
These modifications can have a profound impact on the potency and selectivity of the resulting analogues. acs.org
Exploration of Varied N-Substituents Beyond the Phenethyl Group
Systematic exploration of different N-substituents has been a fruitful strategy for optimizing the biological activity of this compound analogues. mdpi.comacs.orgnih.govnih.govajprd.commdpi.com Structure-activity relationship studies have consistently demonstrated that the nature of the N-substituent plays a pivotal role in determining the potency and selectivity of these compounds. mdpi.comacs.orgnih.govnih.govajprd.com
A wide variety of N-substituents have been investigated, leading to the identification of several classes of potent analogues:
Aryl and Heteroaryl Groups: The introduction of substituted phenyl rings and various heterocyclic systems has led to compounds with significantly enhanced biological activity. nih.govmdpi.com
Alkyl and Cycloalkyl Groups: The exploration of different alkyl and cycloalkyl substituents has provided insights into the steric requirements of the binding site. mdpi.com
Functionalized Substituents: The incorporation of polar functional groups, such as hydroxyl or amino groups, can improve the solubility and pharmacokinetic properties of the compounds.
The table below summarizes the impact of different N-substituents on the cytotoxic activity of a series of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives against various cancer cell lines. nih.govmdpi.comnih.gov
| Compound ID | N-Substituent | Hela IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 5a | N-cyclopropyl | >100 | >100 | >100 |
| 5c | N-phenyl | 17.65 ± 1.54 | 25.32 ± 1.98 | 20.14 ± 1.63 |
| 5d | N-(4-fluorophenyl) | 20.19 ± 1.76 | 29.87 ± 2.13 | 23.45 ± 1.88 |
| 5g | N-(p-tolyl) | 22.43 ± 1.82 | 31.22 ± 2.45 | 26.71 ± 2.01 |
| 5r | N-(4-methoxyphenyl) | 15.21 ± 1.33 | 20.18 ± 1.57 | 10.56 ± 1.14 |
Preclinical Evaluation of Newly Synthesized Derivatives for Targeted Biological Effects
The preclinical evaluation of newly synthesized analogues of this compound is a critical step in the drug discovery pipeline. nih.govnih.govrsc.orgresearchgate.netnih.govresearchgate.net This process involves a battery of in vitro and in vivo assays to characterize the biological activity, selectivity, and potential therapeutic utility of the compounds. nih.govrsc.orgresearchgate.netnih.govresearchgate.net
In vitro studies are typically conducted first to determine the potency of the compounds against their intended molecular target and to assess their selectivity against other related targets. ajprd.comajprd.comnih.gov Cell-based assays are also employed to evaluate the effects of the compounds on cellular processes, such as cell proliferation, apoptosis, and cell cycle progression. ajprd.comajprd.comnih.govrsc.org
Promising candidates from in vitro studies are then advanced to in vivo evaluation in animal models of disease. nih.govresearchgate.net These studies are designed to assess the efficacy of the compounds in a more complex biological system and to gather preliminary data on their pharmacokinetic and safety profiles. rsc.orgresearchgate.netnih.govresearchgate.net The data from these preclinical studies are essential for identifying lead compounds with the potential for further development into new therapeutic agents. nih.govnih.govnih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding mode of a small molecule ligand to a protein target.
A typical molecular docking study for 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide would involve:
Preparation of the Ligand Structure: The 3D structure of the compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of Protein Targets: Based on the structural similarity to known active compounds or preliminary biological screening, potential protein targets would be selected. The 3D structures of these proteins would be obtained from databases like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein would be analyzed to identify key binding features.
Molecular Dynamics Simulations to Investigate Ligand-Target Binding Dynamics
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a more dynamic and realistic view of how a ligand interacts with its target protein.
An MD simulation study of the this compound-protein complex (identified from molecular docking) would involve:
System Setup: The complex would be placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.
Simulation Run: The simulation would be run for a specific period (nanoseconds to microseconds), calculating the forces between atoms and their subsequent movements.
Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the binding pose, conformational changes in the ligand and protein, and the persistence of key interactions over time.
Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to design new molecules with similar biological activity or to search large databases for other potential active compounds.
A pharmacophore modeling study for this compound, likely in conjunction with a series of related active compounds, would involve:
Feature Identification: Identifying the key chemical features responsible for its biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.
Model Generation: Creating a 3D arrangement of these features.
Model Validation: Testing the model's ability to distinguish between known active and inactive compounds.
Application: Using the validated model for virtual screening of compound libraries or to guide the design of new molecules with improved properties.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.
For this compound, DFT calculations could be used to determine:
Optimized Geometry: The most stable 3D structure of the molecule.
Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity.
Spectroscopic Properties: Predicting infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
In Silico ADMET Prediction for Lead Optimization and Mechanistic Insights (excluding human implications)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound.
For this compound, various computational models could be used to predict properties such as:
Physicochemical Properties: LogP (lipophilicity), solubility, and pKa.
Absorption: Prediction of intestinal absorption and cell permeability.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Toxicity: Prediction of potential toxicological endpoints.
These predictions are valuable in the early stages of drug discovery for prioritizing compounds and identifying potential liabilities.
Future Research Directions and Preclinical Translational Perspectives
Development of Advanced In Vitro Biological Models for Disease Mimicry
To accurately predict the in vivo efficacy and mechanism of action of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide, future research should move beyond traditional two-dimensional (2D) cell cultures. The development and utilization of advanced in vitro models that more closely mimic human physiology are crucial. These models can provide a more nuanced understanding of the compound's effects in a disease context.
Three-dimensional (3D) organoid and spheroid cultures, for instance, offer a more physiologically relevant environment by replicating the complex cell-cell and cell-matrix interactions found in human tissues. For potential anticancer applications of indole-acetamides, patient-derived tumor organoids could be used to assess the compound's efficacy on a personalized level. zeiss.com Furthermore, microfluidic "organ-on-a-chip" platforms can be employed to model the dynamic environment of specific organs, allowing for the study of the compound's pharmacokinetics and pharmacodynamics in a controlled setting. zeiss.com For neurodegenerative disease research, an area where indole (B1671886) derivatives have shown promise, 3D neural co-culture models comprising neurons, astrocytes, and microglia could be used to investigate the compound's neuroprotective or anti-inflammatory effects. mdpi.com
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To gain a comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound, the integration of omics technologies is indispensable. These high-throughput approaches can identify the global changes in proteins and metabolites induced by the compound, offering unbiased insights into its mode of action.
Proteomics: A quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by mass spectrometry, could be employed to identify proteins that are differentially expressed or post-translationally modified upon treatment with the compound. This could reveal novel protein targets or signaling pathways modulated by the indole-acetamide derivative. For example, such studies might reveal an impact on key cellular processes like apoptosis, cell cycle regulation, or DNA repair. mdpi.com
Metabolomics: Untargeted metabolomics can provide a snapshot of the metabolic state of cells or tissues in response to the compound. mdpi.com By analyzing the changes in endogenous small molecules, researchers can identify metabolic pathways that are perturbed. nih.govresearchgate.net This could be particularly insightful for understanding the compound's effects on cancer cell metabolism or its influence on metabolic disorders. The integration of proteomics and metabolomics data can provide a more holistic view of the compound's cellular impact.
An illustrative representation of potential proteomics data is presented in Table 1.
| Protein ID | Protein Name | Fold Change | p-value | Biological Process |
| P04637 | Tumor suppressor p53 | 2.5 | 0.001 | Apoptosis, Cell Cycle Arrest |
| P42336 | Tubulin alpha-1A chain | -1.8 | 0.005 | Microtubule Dynamics |
| Q07812 | Histone deacetylase 1 | -2.1 | 0.003 | Epigenetic Regulation |
| P27361 | Glycogen synthase kinase-3 beta | -1.5 | 0.01 | Signaling, Metabolism |
Table 1: Illustrative Proteomics Data. This table provides a hypothetical example of differentially expressed proteins in a cancer cell line treated with this compound, as might be identified through a quantitative proteomics study.
Exploration of Novel Biological Targets and Therapeutic Areas at the Preclinical Level
The versatile indole scaffold is known to interact with a wide range of biological targets. mdpi.com Future preclinical research on this compound should therefore not be limited to a single therapeutic area. A broad-based screening approach could unveil novel biological targets and expand the potential therapeutic applications of this compound.
Systematic screening against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels could identify unexpected molecular targets. Given that various indole-3-glyoxylamide (B122210) derivatives have shown activity as tubulin polymerization inhibitors, this is a logical starting point for investigation. ajprd.comajprd.comnih.gov Additionally, considering the structural similarities to other bioactive indole compounds, exploring its potential as an inhibitor of enzymes involved in neuroinflammation or viral replication could be fruitful. nih.gov The identification of novel targets would pave the way for lead optimization and the development of more potent and selective analogs.
Challenges and Opportunities in the Academic Research and Development of Indole-Acetamide Compounds
The academic pursuit of indole-acetamide compounds like this compound faces both challenges and opportunities. A significant challenge lies in the synthetic accessibility of diverse derivatives for structure-activity relationship (SAR) studies. While the indole core is common, achieving specific substitution patterns can be complex and resource-intensive. sciencedaily.com Recently, new methods using copper-based catalysts have been developed to address the challenge of modifying specific positions on the indole ring, which could make the synthesis of derivatives more affordable and scalable. sciencedaily.com
Another hurdle is the translation of promising in vitro findings to in vivo models. Issues such as poor solubility, metabolic instability, and off-target toxicity can derail the development of otherwise potent compounds. Overcoming these challenges requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology.
Despite these challenges, the academic environment offers unique opportunities. The freedom to explore novel biological targets and mechanisms, unconstrained by commercial pressures, is a major advantage. nih.gov Furthermore, academic collaborations can bring together diverse expertise to tackle the complexities of drug discovery. The continued development of open-access databases and screening platforms also empowers academic researchers to contribute significantly to the pipeline of new therapeutics based on the indole-acetamide scaffold. The therapeutic versatility of the indole nucleus ensures that research in this area remains a vibrant and promising field for discovering new medicines. mdpi.com
Q & A
Q. What are the established synthetic routes for 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide, and what key reaction parameters influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Activation of the indole-3-carboxylic acid derivative using coupling agents like carbodiimides (e.g., DCC or EDCI) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Amide bond formation between the activated indole intermediate and phenethylamine. Reaction conditions (pH <7, temperature 0–5°C) are critical to minimize hydrolysis .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
Key Parameters:
- Solvent Choice : Polar aprotic solvents (DMF) enhance reaction efficiency but require strict moisture control.
- Temperature : Lower temperatures (0–5°C) reduce side reactions during activation .
- Catalysts : Use of 4-dimethylaminopyridine (DMAP) improves coupling yields .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Identifies indole protons (δ 7.0–7.5 ppm), carbonyl groups (δ 165–175 ppm), and phenethyl substituents .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 307.1) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing this compound?
Discrepancies in peak assignments (e.g., overlapping indole/phenethyl signals) can be addressed via:
- 2D NMR Techniques : HSQC and HMBC correlate protons with carbons, clarifying connectivity .
- Deuterated Solvent Variation : Switching from DMSO-d6 to CDCl3 may resolve splitting patterns .
- Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., methyl-substituted indole derivatives) .
Q. What in vitro biological assays are suitable for assessing therapeutic potential, and how should controls be designed?
- Antioxidant Activity :
- DPPH/FRAP Assays : Measure radical scavenging (IC50) and reducing power relative to ascorbic acid .
- Controls : Include vehicle (DMSO) and positive controls (e.g., Trolox).
- Cytotoxicity :
Experimental Design:
- Dose-Response Curves : 3–5 concentrations in triplicate.
- Blinding : Randomize sample processing to reduce bias .
Q. What strategies optimize synthetic pathways to minimize by-products and improve purity?
- Reaction Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) to track intermediates .
- By-Product Mitigation :
- Low-Temperature Coupling : Reduces hydrolysis of activated intermediates .
- Stoichiometric Precision : Maintain 1:1.2 molar ratio (indole:phenethylamine) to avoid excess reagent side reactions .
Q. How do structural modifications at the indole or phenethyl group influence bioactivity?
- Indole 3-Position :
- Methyl Substitution : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in analogs .
- Halogenation (e.g., Cl) : Increases antioxidant potency (e.g., DPPH IC50 reduced by 40% in fluorinated derivatives) .
- Phenethyl Group :
- Acetylation : Reduces cytotoxicity (IC50 >100 μM vs. 25 μM in parent compound) due to decreased membrane permeability .
Table 1. SAR Trends in Analogous Compounds
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Indole 2-Methyl | ↑ Anticancer activity (IC50 ↓30%) | |
| Phenethyl Acetyl | ↓ Cytotoxicity (IC50 ↑300%) | |
| Indole 5-Fluoro | ↑ Antioxidant (FRAP +20%) |
Q. How should researchers address low bioactivity in initial screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
